molecular formula C14H10ClFO2 B5729357 2-chloro-5-methylphenyl 4-fluorobenzoate

2-chloro-5-methylphenyl 4-fluorobenzoate

Cat. No.: B5729357
M. Wt: 264.68 g/mol
InChI Key: BFBDQNICCSVRBG-UHFFFAOYSA-N
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Description

2-Chloro-5-methylphenyl 4-fluorobenzoate is an ester derivative of 4-fluorobenzoic acid, featuring a 2-chloro-5-methylphenyl group as the alcohol moiety. This compound combines halogenated (Cl, F) and alkyl (methyl) substituents, which influence its electronic, steric, and physicochemical properties.

Properties

IUPAC Name

(2-chloro-5-methylphenyl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-9-2-7-12(15)13(8-9)18-14(17)10-3-5-11(16)6-4-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBDQNICCSVRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Molecular Formula Substituents (Benzoate Ring) Key Functional Groups Molecular Weight (g/mol) Notable Properties
This compound C₁₄H₁₀ClFO₂ 4-F, 2-Cl, 5-CH₃ Ester, Halogens 270.68 (calculated) High lipophilicity due to methyl and Cl groups
Amyl 4-fluorobenzoate C₁₂H₁₅FO₂ 4-F Ester, Alkyl chain 210.24 Flexible alkyl chain enhances solubility in non-polar solvents
Cyclododecyl 4-fluorobenzoate C₁₉H₂₅FO₂ 4-F Ester, Bulky alkyl 310.40 Steric hindrance slows hydrolysis
Methyl 2-chloro-4-cyano-5-fluorobenzoate C₉H₅ClFNO₂ 2-Cl, 4-CN, 5-F Ester, Cyano, Halogens 213.60 Strong electron-withdrawing groups (CN, F) increase electrophilicity
Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate C₈H₅Cl₂FO₄S 2-Cl, 4-F, 5-SO₂Cl Ester, Sulfonyl chloride 287.10 Reactive sulfonyl group enables further derivatization

Key Observations:

  • Substituent Effects: The 2-chloro-5-methylphenyl group in the target compound introduces steric bulk and electron-withdrawing (Cl) and electron-donating (CH₃) effects. This contrasts with simpler alkyl esters (e.g., amyl) lacking halogenation, which exhibit higher solubility in non-polar media .
  • Reactivity: Electron-withdrawing groups (e.g., CN, SO₂Cl) in methyl 2-chloro-4-cyano-5-fluorobenzoate and methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate enhance electrophilicity, making these compounds more reactive toward nucleophiles compared to the target compound .
  • Hydrolysis Stability: Bulky substituents (e.g., cyclododecyl) reduce ester hydrolysis rates due to steric hindrance, whereas the methyl group in the target compound may offer intermediate stability .

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